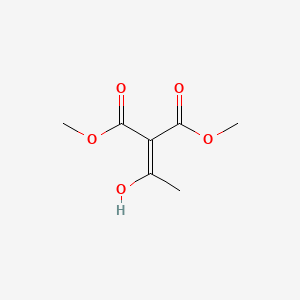![molecular formula C6H8NO3S+ B14288940 1-[(Methanesulfonyl)oxy]pyridin-1-ium CAS No. 137838-33-6](/img/structure/B14288940.png)
1-[(Methanesulfonyl)oxy]pyridin-1-ium
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[(Methanesulfonyl)oxy]pyridin-1-ium is a chemical compound that consists of a pyridinium cation and a methanesulfonate anion. This compound is known for its unique structural properties and reactivity, making it a subject of interest in various fields of scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1-[(Methanesulfonyl)oxy]pyridin-1-ium can be synthesized through the reaction of pyridine N-oxide with methanesulfonic anhydride. The reaction typically involves dissolving pyridine N-oxide in a solvent such as dichloromethane and adding methanesulfonic anhydride dropwise under stirring conditions . The reaction mixture is then allowed to stir for a specific period, followed by purification to obtain the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, solvent usage, and purification techniques to ensure high yield and purity of the compound.
Analyse Chemischer Reaktionen
Types of Reactions
1-[(Methanesulfonyl)oxy]pyridin-1-ium undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the methanesulfonyl group is replaced by other nucleophiles.
Oxidation and Reduction Reactions: The pyridinium moiety can undergo redox reactions, altering its oxidation state.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents under mild to moderate temperatures.
Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride can be used for oxidation and reduction reactions, respectively.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield a pyridinium derivative with an amine substituent.
Wissenschaftliche Forschungsanwendungen
1-[(Methanesulfonyl)oxy]pyridin-1-ium has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of pyridinium salts and other derivatives.
Biology: The compound’s reactivity makes it useful in studying biochemical pathways and interactions.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 1-[(Methanesulfonyl)oxy]pyridin-1-ium involves its ability to act as an electrophile in chemical reactions. The methanesulfonyl group is a good leaving group, facilitating nucleophilic substitution reactions. The pyridinium cation can also participate in redox reactions, influencing various molecular pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1-{[(Trifluoromethyl)sulfonyl]oxy}pyridin-1-ium trifluoromethanesulfonate
- 1-{[(Tosyl)oxy]pyridin-1-ium tosylate
Uniqueness
1-[(Methanesulfonyl)oxy]pyridin-1-ium is unique due to its specific combination of a pyridinium cation and a methanesulfonate anion. This combination imparts distinct reactivity and stability, making it valuable in various chemical and biological applications.
Eigenschaften
CAS-Nummer |
137838-33-6 |
|---|---|
Molekularformel |
C6H8NO3S+ |
Molekulargewicht |
174.20 g/mol |
IUPAC-Name |
pyridin-1-ium-1-yl methanesulfonate |
InChI |
InChI=1S/C6H8NO3S/c1-11(8,9)10-7-5-3-2-4-6-7/h2-6H,1H3/q+1 |
InChI-Schlüssel |
PTQSJRNGWJFVPC-UHFFFAOYSA-N |
Kanonische SMILES |
CS(=O)(=O)O[N+]1=CC=CC=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





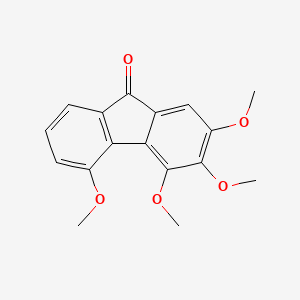

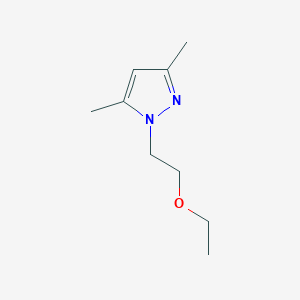
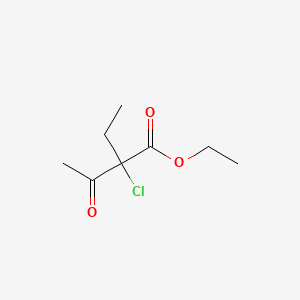
![N~1~-[2-(Bis{4-[bis(trifluoromethyl)amino]phenyl}amino)phenyl]-N~1~-{4-[bis(trifluoromethyl)amino]phenyl}-N~4~,N~4~-bis(trifluoromethyl)cyclohexa-2,5-diene-1,4-bis(iminium) diperchlorate](/img/structure/B14288904.png)

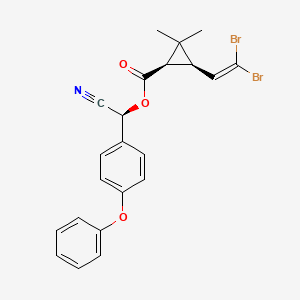

![N-(2-Aminoethyl)-P,P-bis[(aziridin-1-yl)]phosphinothioic amide](/img/structure/B14288947.png)

